molecular formula C16H16BrNO3S B4193480 N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE

N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE

Cat. No.: B4193480
M. Wt: 382.3 g/mol
InChI Key: GQSXMRSYWHBDMH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sulfur dioxide and chlorine gas to form benzylsulfonyl chloride.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-phenylpropanamide: Lacks the bromine substituent.

    3-(methylsulfonyl)-N-(4-bromophenyl)propanamide: Has a methylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness

N-(4-BROMOPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to the presence of both the benzylsulfonyl and bromophenyl groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c17-14-6-8-15(9-7-14)18-16(19)10-11-22(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSXMRSYWHBDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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